Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate
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Overview
Description
Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate typically involves the chlorination of ethyl pyrazinecarboxylate followed by methylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like dimethyl sulfate or methyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazine derivatives or reduction to yield different pyrazine-based compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Scientific Research Applications
Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate: Another pyrazine derivative with similar chemical properties but different functional groups.
Ethyl 5-amino-2-pyridinecarboxylate: A related compound with a pyridine ring instead of a pyrazine ring.
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: A structurally similar compound with a pyridazinone ring.
Uniqueness
Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H8Cl2N2O2 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
methyl 3,5-dichloro-6-ethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-4-6(9)12-7(10)5(11-4)8(13)14-2/h3H2,1-2H3 |
InChI Key |
DMZJHXBEPCIWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
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